2-Amino-2-deoxyglucose hydrochloride

Description

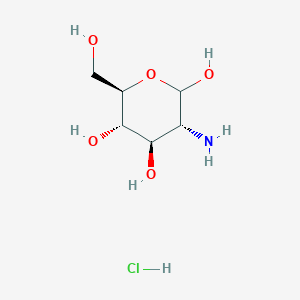

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4-,5-,6?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPLRMLTKYXDST-NSEZLWDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)N)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5037236 | |

| Record name | Glucosamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | Glucosamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13693 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>32.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56322741 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

66-84-2 | |

| Record name | Glucosamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glucosamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-2-deoxyglucose Hydrochloride from D-Glucose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 2-Amino-2-deoxyglucose hydrochloride, commonly known as glucosamine (B1671600) HCl, from the readily available starting material, D-glucose. This document details two primary synthetic pathways, complete with experimental protocols, quantitative data, and logical workflow diagrams to facilitate understanding and replication in a laboratory setting.

Introduction

2-Amino-2-deoxy-D-glucose is a naturally occurring amino sugar and a fundamental building block for a variety of macromolecules, including chitin (B13524) and glycosaminoglycans. Its hydrochloride salt, glucosamine HCl, is widely used in the pharmaceutical and nutraceutical industries for the management of osteoarthritis and other joint-related disorders. While traditionally sourced from the hydrolysis of chitin from crustacean shells, chemical synthesis from D-glucose offers a viable alternative, providing a controlled and potentially more sustainable production route. This guide explores two prominent chemical synthesis strategies: the "Glucosone Pathway" and the "Glycal Pathway."

Route 1: The Glucosone Pathway

This synthetic route proceeds through the formation of D-glucosone as a key intermediate. The overall transformation involves the oxidation of D-glucose at the C-2 position to form D-glucosone, followed by the introduction of the amino group via an oxime intermediate and subsequent reduction.

Logical Workflow of the Glucosone Pathway

Caption: Workflow for the synthesis of Glucosamine HCl via the D-Glucosone intermediate.

Experimental Protocols for the Glucosone Pathway

Step 1: Synthesis of D-Glucosazone from D-Glucose

-

Principle: D-glucose reacts with an excess of phenylhydrazine in the presence of a weak acid to form the corresponding osazone. The reaction involves the formation of a phenylhydrazone at the C-1 position, followed by the oxidation of the C-2 hydroxyl group by another molecule of phenylhydrazine and subsequent formation of a second phenylhydrazone.

-

Procedure:

-

In a flask, dissolve 20 g of D-glucose in 1 L of distilled water containing 27 mL of glacial acetic acid.

-

Add 44 g of phenylhydrazine to the solution.

-

Heat the reaction mixture at 80°C for 3 hours with vigorous stirring.

-

Cool the mixture to room temperature overnight to allow for the crystallization of D-glucosazone.

-

Filter the solid product and wash sequentially with 10% acetic acid, water, and finally, diethyl ether.

-

-

Expected Yield: Approximately 16.1 g of D-glucosazone.[1][2]

Step 2: Synthesis of D-Glucosone from D-Glucosazone

-

Principle: D-glucosazone is hydrolyzed under acidic conditions to cleave the phenylhydrazone moieties, yielding D-glucosone.

-

Procedure:

-

Suspend the prepared D-glucosazone in a dilute solution of hydrochloric acid.

-

Heat the mixture under reflux until the hydrolysis is complete, which can be monitored by the disappearance of the solid and a color change.

-

Cool the reaction mixture and neutralize it carefully with a suitable base (e.g., sodium carbonate).

-

The resulting solution containing D-glucosone can be used directly in the next step or purified by chromatographic methods.

-

Step 3: Synthesis of D-Glucosone Oxime from D-Glucosone

-

Principle: The ketone functional group of D-glucosone reacts with hydroxylamine to form an oxime.

-

Procedure:

-

To the aqueous solution of D-glucosone, add a solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate) to liberate free hydroxylamine.

-

Stir the mixture at room temperature until the reaction is complete, as indicated by TLC analysis.

-

The D-glucosone oxime can be isolated by crystallization or carried forward to the next step.

-

Step 4: Reduction of D-Glucosone Oxime to this compound

-

Principle: The oxime is reduced to a primary amine. Catalytic hydrogenation is a common method for this transformation, which is stereoselective. The resulting glucosamine is then converted to its hydrochloride salt.

-

Procedure:

-

Dissolve the D-glucosone oxime in a suitable solvent (e.g., water or ethanol).

-

Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.

-

Pressurize the reaction vessel with hydrogen gas (typically 20-60 bar).

-

Heat the mixture (e.g., to 110°C) and stir until the reduction is complete.[3]

-

After the reaction, filter off the catalyst.

-

Acidify the filtrate with hydrochloric acid and concentrate under reduced pressure to crystallize the this compound.

-

The crystals can be washed with a cold solvent like ethanol (B145695) and dried.

-

Quantitative Data for the Glucosone Pathway

| Step | Starting Material | Product | Reagents | Typical Yield |

| 1. Osazone Formation | D-Glucose | D-Glucosazone | Phenylhydrazine, Acetic Acid | ~80% |

| 2. Hydrolysis | D-Glucosazone | D-Glucosone | HCl (aq) | Moderate |

| 3. Oximation | D-Glucosone | D-Glucosone Oxime | Hydroxylamine HCl, Base | High |

| 4. Reduction and Salt Formation | D-Glucosone Oxime | Glucosamine HCl | H₂, Catalyst (e.g., Ru/C), HCl | >99% (for reduction) |

Route 2: The Glycal Pathway

This pathway utilizes a glycal intermediate, specifically 3,4,6-tri-O-acetyl-D-glucal, which is derived from D-glucose. The key step is the addition of nitrosyl chloride across the double bond of the glycal, followed by reduction of the resulting nitroso compound to introduce the amino group.

Logical Workflow of the Glycal Pathway

Caption: Workflow for the synthesis of Glucosamine HCl via the Tri-O-acetyl-D-glucal intermediate.

Experimental Protocols for the Glycal Pathway

Step 1: Synthesis of 3,4,6-Tri-O-acetyl-D-glucal from D-Glucose

-

Principle: D-glucose is first per-acetylated, then converted to acetobromoglucose, which is subsequently reduced with zinc to form the glycal.

-

Procedure:

-

Acetylation: Add D-glucose in batches to glacial acetic acid containing a catalytic amount of a strong acid (e.g., sulfuric acid) at 25-35°C and react for 2 hours. Work-up involves removal of the solvent, dissolution in dichloromethane (B109758), and washing to obtain penta-O-acetyl-β-D-glucose.[1]

-

Bromination: Treat the penta-O-acetyl-β-D-glucose with a 33% solution of HBr in acetic acid at 20-30°C for 4 hours to yield acetobromoglucose.[1]

-

Reduction: Dissolve the acetobromoglucose in dichloromethane and add a saturated ammonium (B1175870) chloride solution. Add zinc powder and reflux the mixture for 15 hours. After cooling and filtration, the organic phase is washed and concentrated. The crude product is recrystallized from ethanol to give 3,4,6-tri-O-acetyl-D-glucal.[1]

-

Step 2: Addition of Nitrosyl Chloride to 3,4,6-Tri-O-acetyl-D-glucal

-

Principle: Nitrosyl chloride (NOCl) undergoes an electrophilic addition reaction across the double bond of the glycal to form a dimeric 2-deoxy-2-nitroso-α-D-glucopyranosyl chloride adduct. This reaction is highly stereoselective.

-

Procedure:

-

Dissolve 3,4,6-tri-O-acetyl-D-glucal in a dry, inert solvent such as dichloromethane or toluene.

-

Cool the solution to a low temperature (e.g., -20°C to 0°C).

-

Slowly bubble gaseous nitrosyl chloride through the solution or add a pre-cooled solution of NOCl in the same solvent.

-

Monitor the reaction by TLC until the starting material is consumed.

-

The solvent is typically removed under reduced pressure at low temperature to yield the crude nitroso adduct, which is often used immediately in the next step due to its potential instability.

-

Step 3: Reduction of the Nitroso Adduct and Hydrolysis

-

Principle: The nitroso group is reduced to an amino group. The acetyl protecting groups are then removed by acid hydrolysis, and the final product is isolated as the hydrochloride salt.

-

Procedure:

-

Dissolve the crude nitroso adduct in a suitable solvent mixture, such as acetic acid and acetic anhydride.

-

Perform the reduction using a reducing agent like zinc-copper couple or through catalytic hydrogenation.

-

After the reduction is complete, the reaction mixture is worked up to isolate the acetylated glucosamine derivative.

-

Hydrolyze the acetylated glucosamine derivative by heating with concentrated hydrochloric acid.

-

Cool the solution and crystallize the this compound. The crystals can be collected by filtration, washed with a cold solvent like ethanol, and dried.

-

Quantitative Data for the Glycal Pathway

| Step | Starting Material | Product | Reagents | Typical Yield |

| 1. Glycal Formation | D-Glucose | 3,4,6-Tri-O-acetyl-D-glucal | Ac₂O, HBr/AcOH, Zn | Good |

| 2. Nitrosyl Chloride Addition | 3,4,6-Tri-O-acetyl-D-glucal | 2-Deoxy-2-nitroso adduct | NOCl | High |

| 3. Reduction and Hydrolysis | 2-Deoxy-2-nitroso adduct | Glucosamine HCl | Reducing agent, HCl | Good |

Alternative Route: The Heyns Rearrangement

The Heyns rearrangement offers a more direct approach, converting D-fructose (which can be obtained from D-glucose by isomerization) into D-glucosamine.

Logical Workflow of the Heyns Rearrangement

References

An In-depth Technical Guide to the Cellular Mechanism of Action of 2-Amino-2-deoxyglucose hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2-deoxyglucose hydrochloride (GlcN-HCl), a derivative of glucose, is a widely studied aminomonosaccharide with pleiotropic effects on cellular physiology. While commonly known for its use as a dietary supplement for joint health, its molecular mechanisms of action extend deep into fundamental cellular processes, making it a molecule of significant interest in various research fields, including cancer biology, metabolism, and immunology. This technical guide provides a comprehensive overview of the core cellular mechanisms of GlcN-HCl, focusing on its impact on the hexosamine biosynthesis pathway, induction of endoplasmic reticulum stress, inhibition of glycolysis, and modulation of autophagy and apoptosis. This document is intended to serve as a detailed resource, presenting quantitative data in structured tables, outlining key experimental protocols, and visualizing complex signaling pathways to facilitate a deeper understanding and guide future research and drug development efforts.

Introduction

2-Amino-2-deoxyglucose, commonly known as glucosamine, is a naturally occurring amino sugar and a fundamental component of glycoproteins, glycolipids, and glycosaminoglycans. In its hydrochloride salt form (GlcN-HCl), it is readily soluble and bioavailable. GlcN-HCl enters cellular metabolism primarily through glucose transporters and directly impacts several interconnected signaling and metabolic pathways. Its ability to modulate these pathways has been linked to a range of biological outcomes, from chondroprotection to anticancer effects. Understanding the precise molecular interactions of GlcN-HCl is crucial for harnessing its therapeutic potential and for predicting its effects in different cellular contexts.

Core Mechanisms of Action

Perturbation of the Hexosamine Biosynthesis Pathway (HBP)

GlcN-HCl directly enters the Hexosamine Biosynthesis Pathway (HBP), bypassing the rate-limiting enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT). This influx leads to an accumulation of the HBP end-product, uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc). UDP-GlcNAc is the donor substrate for two major forms of protein glycosylation: N-linked glycosylation in the endoplasmic reticulum and O-linked N-acetylglucosaminylation (O-GlcNAcylation) in the cytoplasm and nucleus. The increased availability of UDP-GlcNAc can significantly alter the glycosylation status of numerous proteins, thereby affecting their stability, localization, and activity.

Induction of Endoplasmic Reticulum (ER) Stress

Elevated intracellular concentrations of GlcN-HCl can disrupt protein folding and processing within the endoplasmic reticulum, leading to ER stress. This is primarily caused by the dysregulation of N-linked glycosylation and the biosynthesis of lipid-linked oligosaccharides, which are essential for the proper folding of many secreted and transmembrane proteins[1][2][3]. The accumulation of unfolded or misfolded proteins triggers the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis. Key mediators of the UPR, such as PERK, IRE1, and ATF6, are activated in response to GlcN-HCl-induced ER stress[1][4][5]. Chronic or unresolved ER stress can ultimately lead to apoptosis[4][6].

Inhibition of Glycolysis

GlcN-HCl competitively inhibits hexokinase, the first enzyme in the glycolytic pathway, as it is structurally similar to glucose[7][8]. By competing with glucose for the active site of hexokinase, GlcN-HCl reduces the rate of glucose phosphorylation, thereby slowing down the overall glycolytic flux[6][7][8]. This inhibitory effect is particularly pronounced in cancer cells, which often exhibit a high rate of glycolysis (the Warburg effect) and can be more sensitive to glycolytic inhibitors[7].

Modulation of Autophagy

GlcN-HCl is a known inducer of autophagy, a cellular catabolic process that involves the degradation of cytosolic components within lysosomes. The induction of autophagy by GlcN-HCl appears to be mediated by both mTOR-dependent and mTOR-independent pathways[9][10]. In some cellular contexts, GlcN-HCl inhibits the Akt/mTOR signaling pathway, a central negative regulator of autophagy[9]. In other contexts, GlcN-HCl can induce autophagy independently of mTOR[2][10]. One proposed mTOR-independent mechanism involves the activation of SIRT1, which deacetylates and inactivates the autophagy suppressor p53[11]. Another potential pathway involves the activation of the ULK1 complex, a key initiator of autophagy[12].

Induction of Apoptosis

GlcN-HCl can induce programmed cell death, or apoptosis, in a variety of cell types, particularly cancer cells[13][14][15]. The pro-apoptotic effects of GlcN-HCl are multifaceted and can be triggered by several of the mechanisms mentioned above, including chronic ER stress and inhibition of glycolysis[4][6]. GlcN-HCl has been shown to activate both the extrinsic and intrinsic apoptotic pathways, leading to the activation of caspases and the cleavage of key cellular substrates[13][14]. Furthermore, GlcN-HCl can sensitize cancer cells to other pro-apoptotic agents, such as TRAIL[14].

Quantitative Data on Cellular Effects of Glucosamine Hydrochloride

The following tables summarize quantitative data from various studies on the effects of GlcN-HCl on cell viability, ER stress, and apoptosis.

Table 1: Effect of Glucosamine Hydrochloride on Cell Viability (IC50 Values)

| Cell Line | Cancer Type | IC50 (mM) | Exposure Time (h) | Reference |

| SMMC-7721 | Human Hepatoma | ~2.3 (500 µg/mL) | 120 | [13] |

| 786-O | Renal Cell Carcinoma | Not specified, significant inhibition at 5-10 mM | 48-72 | [14] |

| Caki-1 | Renal Cell Carcinoma | Not specified, significant inhibition at 5-10 mM | 48-72 | [14] |

| A549 | Non-small Cell Lung Cancer | Not specified, significant inhibition at 10 mM | 48 | [15] |

| H1299 | Non-small Cell Lung Cancer | Not specified, significant inhibition at 10 mM | 48 | [15] |

| H460 | Non-small Cell Lung Cancer | Not specified, significant inhibition at 10 mM | 48 | [15] |

Table 2: Glucosamine Hydrochloride-Induced Endoplasmic Reticulum Stress Markers

| Cell Line | GlcN-HCl Concentration | Treatment Duration | Marker | Fold Increase (approx.) | Reference |

| HepG2 | 5 mM | 10 h | GRP78 Protein | >2 | [16] |

| YD-8 | Not specified | Not specified | GRP78 Protein | Upregulated | [6] |

| HepG2 | 4 mM | 4 h | p-PERK | 3.6 | [1] |

| HepG2 | 4 mM | 4 h | p-eIF2α | 2.1 | [1] |

| DU145 | 2 mM | 24 h | ATF4 Protein | Upregulated | [7] |

| DU145 | 2 mM | 24 h | CHOP Protein | Upregulated | [7] |

Table 3: Glucosamine Hydrochloride-Induced Apoptosis

| Cell Line | GlcN-HCl Concentration | Treatment Duration | Effect | Quantitative Change | Reference |

| DU145 (with TRAIL) | 2 mM | 24 h (pre-treatment) | Apoptosis | >4-fold increase | [7] |

| YD-8 | Not specified | Not specified | Apoptosis | Induced | [6] |

| SMMC-7721 | Not specified | Not specified | Apoptosis | Induced | [13] |

Key Experimental Protocols

Western Blot Analysis of Autophagy Marker LC3-II

Objective: To quantify the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation, in response to GlcN-HCl treatment.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

GlcN-HCl (Sigma-Aldrich, Cat. No. G1514)

-

RIPA lysis buffer (e.g., Thermo Fisher Scientific, Cat. No. 89900) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit (e.g., Thermo Fisher Scientific, Cat. No. 23225)

-

SDS-PAGE gels (e.g., Bio-Rad, 15% acrylamide (B121943) for LC3)

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Rabbit anti-LC3B (e.g., Cell Signaling Technology, Cat. No. 2775)

-

Primary antibody: Mouse anti-β-actin (e.g., Sigma-Aldrich, Cat. No. A5441)

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

ECL Western Blotting Substrate

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with the desired concentrations of GlcN-HCl for the specified duration. Include an untreated control.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in 100-200 µL of RIPA buffer on ice for 30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-LC3B antibody (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated anti-rabbit secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Develop the blot using ECL substrate and visualize using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

-

Quantify the band intensities of LC3-II and β-actin using densitometry software. Normalize the LC3-II signal to the β-actin signal.

Measurement of UDP-GlcNAc Levels

Objective: To quantify the intracellular concentration of UDP-GlcNAc, the end-product of the HBP, following GlcN-HCl treatment.

Method Overview: Several methods can be employed, including HPLC, LC-MS, and enzymatic assays. A recently developed enzymatic assay offers a more accessible alternative to mass spectrometry.[1][9][11]

Enzymatic Assay Protocol (based on Sunden et al., 2023):

-

Cell Lysis and Extraction:

-

Treat cells with GlcN-HCl as required.

-

Wash cells with PBS and lyse using a suitable extraction buffer (e.g., methanol/chloroform/water extraction).

-

Collect the aqueous phase containing polar metabolites, including UDP-GlcNAc.

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing a GlcNAc acceptor peptide (e.g., derived from casein kinase 2) conjugated to a carrier protein like BSA, recombinant O-GlcNAc transferase (OGT), and alkaline phosphatase (to remove inhibitory UDP).

-

Add the cell extract to the reaction mixture. The OGT will transfer GlcNAc from UDP-GlcNAc in the sample to the acceptor peptide.

-

-

Detection:

-

Spot the reaction mixture onto a nitrocellulose membrane (dot blot format) or perform in a 384-well plate (ELISA format).

-

Detect the O-GlcNAcylated peptide using an O-GlcNAc-specific antibody (e.g., RL2).

-

Use a labeled secondary antibody and a suitable substrate for colorimetric or chemiluminescent detection.

-

-

Quantification:

-

Generate a standard curve using known concentrations of UDP-GlcNAc.

-

Determine the UDP-GlcNAc concentration in the samples by interpolating from the standard curve.

-

Hexokinase Activity Assay

Objective: To measure the effect of GlcN-HCl on hexokinase activity in cell lysates.

Method Overview: A common method is a coupled enzyme assay where the product of the hexokinase reaction, glucose-6-phosphate (G6P), is used by glucose-6-phosphate dehydrogenase (G6PDH) to produce NADPH, which can be measured spectrophotometrically at 340 nm.

Protocol (adapted from Sigma-Aldrich and Abcam protocols):

-

Lysate Preparation:

-

Treat cells with GlcN-HCl.

-

Homogenize cells in an assay buffer provided in a commercial kit (e.g., Abcam, Cat. No. ab136957) or a custom buffer (e.g., 50 mM triethanolamine (B1662121) buffer, pH 7.6).

-

Centrifuge to remove insoluble material.

-

-

Reaction Mixture:

-

Prepare a reaction mixture containing D-glucose, ATP, MgCl₂, β-NADP+, and G6PDH.

-

-

Assay:

-

Add the cell lysate to the reaction mixture.

-

Immediately measure the increase in absorbance at 340 nm over time in a spectrophotometer or plate reader.

-

The rate of increase in A340nm is proportional to the hexokinase activity.

-

-

Control:

-

Perform a blank reaction without the cell lysate to account for any background signal.

-

To specifically assess inhibition, pre-incubate the lysate with GlcN-HCl before adding the substrate mixture.

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound.

References

- 1. Enzyme-based assay for quantification of UDP-GlcNAc in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucosamine induces autophagy via an mTOR-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The ULK1 complex mediates MTORC1 signaling to the autophagy initiation machinery via binding and phosphorylating ATG14 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitory effect of D-glucosamine on glycolysis in bovine retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enzyme-based assay for quantification of UDP-GlcNAc in cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Enzymatic assay for UDP-GlcNAc and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Glucosamine induces autophagy via an mTOR-independent pathway. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. AMPK and mTOR regulate autophagy through direct phosphorylation of Ulk1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antitumor activities of D-glucosamine and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

CAS number 66-84-2 properties and structure

An In-depth Technical Guide to Glucosamine (B1671600) Hydrochloride (CAS 66-84-2)

Introduction

Glucosamine hydrochloride (CAS Number: 66-84-2) is the hydrochloride salt of glucosamine, an amino sugar that is a fundamental building block for the biosynthesis of glycosaminoglycans (GAGs), proteoglycans, and other macromolecules essential for the structure and function of connective tissues, particularly articular cartilage.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and experimental protocols related to glucosamine hydrochloride, intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

Glucosamine hydrochloride is a well-defined chemical entity with established identifiers.

| Identifier | Value |

| CAS Number | 66-84-2[4][5] |

| Molecular Formula | C₆H₁₄ClNO₅[4][5] |

| IUPAC Name | (3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol hydrochloride[5] |

| Synonyms | 2-Amino-2-deoxy-D-glucose hydrochloride, Chitosamine hydrochloride, Glucosamine HCl[4][6][7] |

| InChIKey | CBOJBBMQJBVCMW-BTVCFUMJSA-N[4] |

| SMILES | C(--INVALID-LINK--N)O)O">C@HO)O.Cl[4] |

Structure:

In aqueous solutions, glucosamine exists as an equilibrium mixture of α- and β-anomers.[8]

Physicochemical Properties

The physical and chemical properties of glucosamine hydrochloride are summarized below.

| Property | Value | Reference |

| Molecular Weight | 215.63 g/mol | [4][9][10] |

| Appearance | White to off-white solid/powder | [4][11] |

| Water Solubility | 551.0 mg/mL | [5] |

| logP | -2.7 | [5] |

| pKa (Strongest Acidic) | 11.73 | [5] |

| pKa (Strongest Basic) | 8.23 | [5] |

| Polar Surface Area | 116.17 Ų | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quantification of glucosamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In D₂O, the spectrum shows signals for the α- and β-anomers. The anomeric proton signals are most distinct, appearing at approximately 5.45 ppm (doublet, J = 3.6 Hz) for the α-anomer and 4.94 ppm (doublet, J = 8.4 Hz) for the β-anomer.[8] The equilibrium distribution in D₂O is approximately 60% β-anomer and 40% α-anomer.[8] Other sugar ring protons resonate between 2.7 and 3.8 ppm.[12]

-

¹³C NMR: The carbon signals provide further structural confirmation.[13][14]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of glucosamine hydrochloride exhibits characteristic absorption peaks.[15][16]

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3291 | N-H and O-H stretching | [15] |

| ~3000, ~2881 | C-H stretching | [15] |

| ~1618, ~1537 | N-H bending | [15] |

| ~1140 | Asymmetric C-O-C stretching | [15] |

| ~1094 | Secondary alcohol C-O stretching | [17][18] |

Biological Activity and Mechanism of Action

Glucosamine hydrochloride's primary biological role is as a precursor for the synthesis of GAGs and proteoglycans, which are critical components of articular cartilage.[1] Its mechanism of action is multifaceted:

-

Chondroprotective Effects: It provides the necessary substrate for chondrocytes to synthesize the structural components of the cartilage matrix, helping to maintain its integrity and shock-absorbing properties.[1][3]

-

Anti-inflammatory Activity: Glucosamine has been shown to exert anti-inflammatory effects by inhibiting inflammatory signaling pathways. It can suppress the production of pro-inflammatory mediators like nitric oxide and prostaglandin (B15479496) E2.[9][19] It also inhibits the activation of key inflammatory transcription factors such as NF-κB.[20][21]

Signaling Pathway Involvement

Glucosamine influences several key intracellular signaling pathways implicated in inflammation and cartilage homeostasis.

MAP Kinase (MAPK) Pathway

Glucosamine has been shown to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 MAPK in response to inflammatory stimuli like Interleukin-1 beta (IL-1β).[19][21] This inhibition leads to a downstream reduction in the expression of matrix metalloproteinases (MMPs) such as MMP-1, MMP-3, and MMP-13, which are enzymes responsible for cartilage degradation.[19]

Glucosamine inhibits IL-1β-induced MAPK signaling.

Wnt/β-catenin Pathway

Studies indicate that glucosamine can promote chondrocyte proliferation by activating the Wnt/β-catenin signaling pathway.[22] It upregulates the expression of Wnt-4 and its receptor Frizzled-2, leading to the accumulation and nuclear translocation of β-catenin. In the nucleus, β-catenin activates target genes like Cyclin D1, which promotes cell cycle progression.[22]

Glucosamine promotes chondrocyte proliferation via Wnt signaling.

Pharmacokinetics

The bioavailability and pharmacokinetic profile of glucosamine can vary.

| Parameter | Species | Value | Route | Reference |

| Oral Bioavailability | Horse | 6.1% | Oral (nasogastric) | [23] |

| Dog | ~12% | Oral | [24] | |

| Rat | 19% | Oral | [25] | |

| Tmax | Human | ~3 hours | Oral | [20] |

| Dog | 1.5 hours | Oral | [24] | |

| Elimination Half-life (t½) | Human | ~15 hours | Oral | [20] |

| Dog | 0.52 hours | IV | [24] | |

| Metabolism | - | Significant first-pass metabolism in the liver | - | [20][26] |

| Excretion | - | Primarily degraded to CO₂, water, and urea; non-absorbed fraction in feces | - | [20][26] |

Toxicology and Safety

Glucosamine hydrochloride is generally considered safe and well-tolerated.[27]

| Parameter | Species | Value | Notes | Reference |

| LD₅₀ (Oral) | Rat | >5000 mg/kg | Low acute oral toxicity | [20] |

| Mouse | 15,000 mg/kg | Low acute oral toxicity | [28] | |

| Common Side Effects | Human | Nausea, bloating, diarrhea, constipation | Mild gastrointestinal effects | [2][27] |

| Allergenicity | Human | - | Potential for allergic reactions in individuals with shellfish allergies, as it is often derived from crustacean shells. | [6][27] |

Experimental Protocols

Production of Glucosamine Hydrochloride from Chitin (B13524)

A common method for producing glucosamine hydrochloride is through the acid hydrolysis of chitin, which is sourced from crustacean shells.[16][29][30][31]

Methodology:

-

Preparation of Chitin: Raw crustacean shells are demineralized using an acid (e.g., HCl) to remove calcium carbonate, followed by deproteinization with an alkali solution (e.g., NaOH) to remove proteins.[16][29]

-

Acid Hydrolysis: The purified chitin is mixed with concentrated hydrochloric acid (e.g., 12 M HCl) at an optimized solid-to-liquid ratio (e.g., 1:20 g/mL).[16][29] The mixture is heated (e.g., 85-95°C) with agitation for several hours to break down the chitin polymer and deacetylate the N-acetylglucosamine units.[29][31]

-

Decolorization and Filtration: The resulting solution is cooled and treated with activated charcoal to remove colored impurities.[30][31] It is then filtered to remove the charcoal and any solid residue.

-

Crystallization and Recovery: The filtrate is concentrated under reduced pressure. The glucosamine hydrochloride is then precipitated and crystallized by adding a solvent like 95% ethanol (B145695).[29][30]

-

Washing and Drying: The crystals are collected by filtration, washed with ethanol to remove residual impurities, and dried at a controlled temperature (e.g., 50°C).[16][29]

Workflow for Glucosamine HCl production from crustacean shells.

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the quantification of glucosamine in various matrices.

Methodology:

-

Sample Preparation: Plasma samples, dietary supplements, or other matrices are prepared to extract glucosamine. This may involve protein precipitation, dilution, and filtration. An internal standard (e.g., galactosamine) is often added.[25]

-

Chromatographic System: A standard HPLC system equipped with a suitable column (e.g., C18) and a UV or mass spectrometry (MS) detector is used.[23][25]

-

Mobile Phase: The composition of the mobile phase is optimized for separation. A common approach involves a gradient or isocratic elution with a mixture of an aqueous buffer and an organic solvent like acetonitrile.[32]

-

Detection: As glucosamine lacks a strong chromophore, direct UV detection can be challenging. Pre-column or post-column derivatization is often employed to enhance detection. Alternatively, a more sensitive detector like an electrospray ionization tandem mass spectrometer (ESI-MS/MS) can be used for direct quantification.[23]

-

Quantification: A calibration curve is generated using standards of known concentrations. The peak area of glucosamine in the sample is compared to the calibration curve to determine its concentration.[25][32]

General workflow for HPLC analysis of Glucosamine HCl.

Applications in Research and Drug Development

Glucosamine hydrochloride is widely used as a dietary supplement for joint health, particularly for managing the symptoms of osteoarthritis.[1][2] In research, it serves as a tool to investigate cartilage biology, inflammatory processes, and the mechanisms of chondroprotection. Its effects on various signaling pathways make it a compound of interest for studying cellular metabolism and proliferation.[9][22] While its clinical efficacy remains a subject of debate, it continues to be a focus of studies aimed at developing disease-modifying treatments for osteoarthritis and other inflammatory conditions.[21]

References

- 1. What is Glucosamine Hydrochloride used for? [synapse.patsnap.com]

- 2. Glucosamine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 3. Glucosamine: Uses, evidence, and side effects [medicalnewstoday.com]

- 4. Glucosamine Hydrochloride | C6H14ClNO5 | CID 91431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Glucosamine Hydrochloride: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]

- 7. Temporary title [webprod.hc-sc.gc.ca]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. 2-Amino-3,4,5,6-tetrahydroxyhexanal;hydron;chloride | C6H14ClNO5 | CID 46856327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. Multicomponent analysis of dietary supplements containing glucosamine and chondroitin: comparative low- and high-field NMR spectroscopic study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. D-Glucosamine hydrochloride(66-84-2) 13C NMR [m.chemicalbook.com]

- 14. Glucosamine(3416-24-8) 13C NMR spectrum [chemicalbook.com]

- 15. jefc.scholasticahq.com [jefc.scholasticahq.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Glucosamine affects intracellular signalling through inhibition of mitogen-activated protein kinase phosphorylation in human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. go.drugbank.com [go.drugbank.com]

- 21. Is there any scientific evidence for the use of glucosamine in the management of human osteoarthritis? - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Glucosamine promotes chondrocyte proliferation via the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Comparison of pharmacokinetics of glucosamine and synovial fluid levels following administration of glucosamine sulphate or glucosamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The bioavailability and pharmacokinetics of glucosamine hydrochloride and low molecular weight chondroitin sulfate after single and multiple doses to beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Single Dose Pharmacokinetics and Bioavailability of Glucosamine in the Rat [sites.ualberta.ca]

- 26. cot.food.gov.uk [cot.food.gov.uk]

- 27. poison.org [poison.org]

- 28. carlroth.com [carlroth.com]

- 29. davidpublisher.com [davidpublisher.com]

- 30. Organic Syntheses Procedure [orgsyn.org]

- 31. US6486307B1 - Preparation of glucosamine hydrochloride - Google Patents [patents.google.com]

- 32. researchgate.net [researchgate.net]

2-Amino-2-deoxyglucose hydrochloride structural analogs and derivatives

An In-depth Technical Guide to 2-Amino-2-deoxyglucose Hydrochloride: Structural Analogs and Derivatives

Introduction to this compound (GlcN-HCl)

2-Amino-2-deoxyglucose, commonly known as D-glucosamine (GlcN), is an amino sugar and a prominent monosaccharide.[1] As the hydrochloride salt (GlcN-HCl), it is a stable, water-soluble compound widely utilized in research and as a dietary supplement.[2] Glucosamine (B1671600) is a fundamental building block for the biosynthesis of glycosylated proteins and lipids and is a major component of essential macromolecules in the extracellular matrix, such as glycosaminoglycans (GAGs).[3] It is naturally present in high concentrations in articular cartilage, synovial fluid, and intervertebral discs.[3] The primary commercial source of glucosamine is the hydrolysis of chitin (B13524), a biopolymer found in the exoskeletons of crustaceans.[2][4]

GlcN and its derivatives have garnered significant interest for their diverse biological activities, including anti-inflammatory, chondroprotective, and antitumor effects.[1][2][3] These properties stem from its role as a precursor in various metabolic pathways, most notably the hexosamine biosynthesis pathway (HBP), which produces uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a critical substrate for glycosylation reactions.[5]

Structural Analogs and Derivatives of GlcN-HCl

The modification of the glucosamine scaffold at its amino, hydroxyl, or anomeric positions has yielded a vast array of derivatives with tailored chemical properties and biological functions.

N-Acylated Derivatives

N-acylation is a common modification of the C-2 amino group of glucosamine. The most well-known derivative is N-acetyl-D-glucosamine (GlcNAc), a monomer of chitin and a key component of GAGs like hyaluronic acid.[1][6] Other N-acyl derivatives, such as N-palmitoyl-D-glucosamine (PGA), have also been synthesized and investigated for their biological activities.[7]

-

Synthesis: N-acylation can be achieved by reacting GlcN-HCl with an appropriate acyl chloride or anhydride (B1165640) in the presence of a base. For instance, novel 1,3,4,6-tetra-O-acyl-N-acyl-D-glucosamine derivatives have been synthesized from GlcN-HCl through acylation using pyridine (B92270) as a catalyst.[8]

-

Biological Activities: GlcNAc plays a crucial role in cellular signaling and structure.[1] While both GlcN and GlcNAc are used in osteoarthritis treatment, they exhibit different metabolic effects; for example, GlcN can inhibit glucose transport in chondrocytes, whereas GlcNAc stimulates it.[9] N-palmitoyl-D-glucosamine has shown promise in reducing colon inflammation by downregulating the TLR-4/NLRP3/iNOS pathway through a PPAR-α dependent mechanism.[7] In contrast to GlcN-HCl, GlcNAc did not show growth inhibitory effects on human hepatoma SMMC-7721 cells.[2]

O-Acylated Derivatives

Acylation of the hydroxyl groups (at C-1, C-3, C-4, C-6) of glucosamine leads to O-acylated derivatives. These modifications can alter the compound's lipophilicity, potentially improving its absorption and bioavailability. Synthesis of N-acyl-tetra-O-acyl glucosamine derivatives has been reported, resulting in compounds that exist exclusively as the α-anomer.[8]

Glycosylated Derivatives

The anomeric hydroxyl group of glucosamine can be modified to form glycosidic bonds with other monosaccharides, leading to the formation of di-, oligo-, and polysaccharides. These derivatives are fundamental to glycobiology. C-glycosyl derivatives of 2-acetamido-2-deoxy-D-glucose have been synthesized as building blocks for creating mimetics of natural glycoconjugates.[10][11]

Ring-Modified Derivatives

Modifications to the pyranose ring itself, such as the introduction of fluorine or the replacement of the ring oxygen with sulfur (thio-derivatives) or nitrogen (aza-sugars), create another class of analogs.

-

Fluorinated Analogs: The synthesis of multiply fluorinated N-acetyl-D-glucosamine analogs has been achieved through nucleophilic deoxyfluorination using reagents like diethylaminosulfur trifluoride (DAST).[12] A fluorine-containing GlcNAc analog demonstrated significant inhibition of hyaluronan synthesis and antiproliferative activity against pancreatic cancer cells.[13]

-

Thio- and Aza-sugars: The synthesis of rare deoxyamino sugar building blocks, including fucosamine (B607565) and quinovosamine, has been reported starting from D-glucosamine hydrochloride.[14] These complex syntheses often involve multiple steps of protection, deoxygenation, and functional group interconversion.[14]

Polymeric Derivatives

Chitosan (B1678972), a linear polysaccharide composed of randomly distributed β-(1→4)-linked D-glucosamine and N-acetyl-D-glucosamine, is the most significant polymeric derivative.[4] It is produced by the deacetylation of chitin.[4]

-

Preparation: Chitosan is derived from chitin through processes of demineralization, deproteinization, and deacetylation, often using strong acids and bases.[4]

-

Biomedical Applications: Due to its biocompatibility, biodegradability, and cationic nature, chitosan and its derivatives are extensively used in biomedical fields.[15] Applications include drug delivery systems, tissue engineering scaffolds, and antibacterial coatings.[15][16] For instance, glucosamine has been incorporated into gelatin/hyaluronic acid cryogel scaffolds for cartilage tissue engineering to maintain the chondrogenic phenotype.[17] Glucosamine sulfate-loaded nanofibers in a carboxymethyl chitosan sponge have also been shown to promote articular cartilage restoration.[18]

Quantitative Data Summary

The biological activity of glucosamine and its derivatives often varies significantly depending on the specific analog, cell type, and experimental conditions.

Table 1: Antiproliferative and Cytotoxic Effects of Glucosamine and Derivatives

| Compound | Cell Line | Assay | Effect | Concentration | Citation |

|---|---|---|---|---|---|

| D-Glucosamine HCl | Human Hepatoma SMMC-7721 | MTT | Concentration-dependent growth reduction | 10-1000 µg/mL | [2] |

| D-Glucosamine | Human Hepatoma SMMC-7721 | MTT | Concentration-dependent growth reduction | 10-1000 µg/mL | [2] |

| N-acetyl-glucosamine | Human Hepatoma SMMC-7721 | MTT | No inhibition of proliferation | 10-1000 µg/mL | [2] |

| 3-Fluoro-GlcNAc (6) | Pancreatic Cancer (KP1-NL) | Alamar Blue | 91% reduction in cell number | 100 µM | [13] |

| 3-Fluoro-GlcNAc (6) | Pancreatic Cancer (KP1-NL) | Alamar Blue | IC₅₀ value of 30 µM | 30 µM | [13] |

| 3-Methoxy-GlcNAc (4) | Pancreatic Cancer (KP1-NL) | Alamar Blue | Reduced proliferation to 60.5% of control | 100 µM | [13] |

| D-Glucosamine HCl | Sarcoma 180 (in vivo) | Tumor Inhibition | Antitumor activity | 125-500 mg/kg |[2] |

Table 2: Effects on Chondrocyte Proliferation and Viability

| Compound | Cell Type | Assay | Effect | Concentration | Citation |

|---|---|---|---|---|---|

| Glucosamine (GlcN) | Rat Knee Chondrocytes | MTT | Enhanced cell viability (dose-dependent) | 50-600 µg/mL | [19] |

| Glucosamine (GlcN) | Rat Knee Chondrocytes | MTT | Markedly enhanced viability | 200 µg/mL (72h) |[19] |

Key Experimental Protocols

Synthesis of a Fluorinated GlcNAc Analog

This protocol outlines the synthesis of 1,4,6-Tri-O-acetyl-2-acetamido-2-deoxy-3-fluoro-α-d-glucopyranoside (Compound 6), an analog with antiproliferative activity.[13]

-

Hydrogenolysis: Dissolve Benzyl-4,6-tri-O-acetyl-2-acetamido-2-deoxy-3-fluoro-β-d-glucopyranoside (Compound 22) (20 mg, 0.05 mmol) in methanol (B129727) (6 mL).

-

Add Palladium on carbon (Pd/C, 30 mg).

-

Stir the reaction mixture under a hydrogen atmosphere for 36 hours. Monitor completion by Thin Layer Chromatography (TLC).

-

Filter the mixture to remove the catalyst and concentrate the filtrate.

-

Co-evaporate the residue with toluene (B28343) (3 x 10 mL) and dry under vacuum.

-

Acetylation: Dissolve the resulting residue in pyridine (3 mL).

-

Add acetic anhydride (Ac₂O, 0.5 mL) and stir overnight at room temperature.

-

Concentrate the mixture.

-

Work-up: Wash the residue sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product.

Characterization Techniques

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used for the qualitative and quantitative analysis of glucosamine.[20]

-

Sample Preparation (KBr Pellet Method): Mix 1 mg of the glucosamine sample with 100 mg of IR-grade KBr in a mortar and pestle.[20]

-

Press the mixture using a mechanical press at 10 tons for 2 minutes to form a thin, translucent pellet.[20]

-

Analysis: Obtain the transmittance spectrum in the mid-infrared region (4000–400 cm⁻¹) using an FTIR spectrophotometer.[20] Key vibrations for GlcN-HCl include O-H and N-H stretching bands (3370–3300 cm⁻¹), the NH₂ band (1615 cm⁻¹), and the secondary alcohol -OH band (1094 cm⁻¹).[21]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural elucidation of derivatives.

-

Sample Preparation: Dissolve approximately 80 mg of the sample in 1200 µL of a suitable deuterated solvent (e.g., D₂O).[22]

-

Sonicate the solution for 30 minutes at 50°C to ensure complete dissolution.[22]

-

Centrifuge the mixture at 13,000 rpm for 20 minutes to remove any insoluble material.[22]

-

Transfer 600 µL of the supernatant to an NMR tube for analysis.[22]

-

Analysis: Acquire ¹H and ¹³C NMR spectra. For quantitative analysis (qNMR), an internal standard like nicotinamide (B372718) can be added to the buffer solution.[22]

-

-

Mass Spectrometry (MS): Used to confirm the molecular weight of synthesized derivatives.

-

Sample Preparation: Dissolve the purified compound in a suitable solvent (e.g., methanol).

-

Analysis: Introduce the sample into the mass spectrometer, often using electrospray ionization (ESI). The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺), confirming the compound's identity.[23]

-

In Vitro Biological Assays

-

MTT Assay for Cytotoxicity and Cell Viability: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, or cytotoxicity.[24]

-

Cell Seeding: Plate cells (e.g., SMMC-7721) in a 96-well plate at a density of 5-7 x 10⁴ cells/well and incubate for 24 hours.[2]

-

Treatment: Treat the cells with various concentrations of the test compound (e.g., GlcN-HCl derivatives) and incubate for a specified period (e.g., 24 to 120 hours).[2]

-

MTT Addition: Add 40 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[24]

-

Formazan Solubilization: Remove the supernatant and add 140 µL of a solubilizing agent (e.g., 0.04 M HCl in isopropanol (B130326) or DMSO) to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance of the solution using an ELISA reader at a wavelength of 490 nm or 570 nm.[2] The intensity of the purple color is directly proportional to the number of viable cells.

-

Signaling Pathways and Mechanisms of Action

Glucosamine and its derivatives exert their biological effects by modulating several key intracellular signaling pathways.

Hexosamine Biosynthesis Pathway (HBP)

The HBP is a critical metabolic pathway that utilizes a small fraction (2-5%) of the glucose entering a cell.[5] Glucosamine can enter this pathway directly, bypassing the initial rate-limiting enzyme, and increase the flux through the HBP. This leads to an accumulation of the pathway's end-product, UDP-GlcNAc, which is the donor substrate for O-GlcNAcylation—a post-translational modification that regulates the function of numerous nuclear and cytoplasmic proteins.[5]

Caption: The Hexosamine Biosynthesis Pathway (HBP).

Inhibition of Inflammatory Pathways

Glucosamine exhibits anti-inflammatory effects by interfering with key inflammatory signaling cascades, particularly the NF-κB and MAPK pathways, which are often activated by cytokines like IL-1β.

-

NF-κB Signaling: Glucosamine can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation. It has been shown to reduce the translocation of NF-κB into the nucleus by preventing the degradation of its inhibitor, IκB.[25] This suppression leads to decreased expression of pro-inflammatory genes, such as those for matrix metalloproteinases (MMPs) and cytokines.[26]

-

MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes p38, JNK, and ERK, is also a target of glucosamine. Studies have shown that glucosamine can decrease the IL-1β-induced phosphorylation of p38 MAPK, which is involved in the expression of MMP-3 and COX-2.[25] However, its effects on JNK and ERK can be synergistic with IL-1β, indicating a complex regulatory role.[25] The inhibition of MAPK and NF-κB pathways is a key mechanism for the chondroprotective effects of many compounds.[27]

Caption: Glucosamine's inhibition of inflammatory pathways.

Other Mechanisms

Glucosamine and its derivatives have been implicated in various other cellular processes:

-

Cell Cycle Arrest: GlcN-HCl can inhibit cancer cell proliferation by causing cell cycle arrest, particularly by increasing the proportion of cells in the S phase.[2]

-

Apoptosis Induction: Treatment with GlcN-HCl has been shown to induce apoptosis in human hepatoma cells.[2]

-

Wnt/β-catenin Pathway: In chondrocytes, glucosamine may promote proliferation by activating the Wnt/β-catenin signaling pathway, leading to increased expression of cell cycle regulatory proteins like cyclin D1.[19]

-

Proteasome Inhibition: Glucosamine can induce cell death in prostate cancer cells by downregulating the proteasome activator PA28γ and inhibiting proteasomal activity, likely through increased O-GlcNAc modification.[5]

Caption: General workflow for in vitro biological evaluation.

References

- 1. D-Glucosamines - CD Bioparticles [cd-bioparticles.net]

- 2. Antitumor activities of D-glucosamine and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Is there any scientific evidence for the use of glucosamine in the management of human osteoarthritis? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Glucosamine induces cell death via proteasome inhibition in human ALVA41 prostate cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and characterization of N-acyl-tetra-O-acyl glucosamine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Differential metabolic effects of glucosamine and N-acetylglucosamine in human articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of new sugar amino acid derivatives of D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of N-acetyl Glucosamine Analogs as Inhibitors for Hyaluronan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. WO2008136773A1 - Functionalization of nanoparticles by glucosamine derivatives - Google Patents [patents.google.com]

- 17. Dual Function of Glucosamine in Gelatin/Hyaluronic Acid Cryogel to Modulate Scaffold Mechanical Properties and to Maintain Chondrogenic Phenotype for Cartilage Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Glucosamine sulfate-loaded nanofiber reinforced carboxymethyl chitosan sponge for articular cartilage restoration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Glucosamine promotes chondrocyte proliferation via the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. japsonline.com [japsonline.com]

- 21. researchgate.net [researchgate.net]

- 22. opus.bibliothek.fh-aachen.de [opus.bibliothek.fh-aachen.de]

- 23. Novel chemical- and protein-mediated methods for glucosamine detection [maxapress.com]

- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 25. Chondroprotective effects of glucosamine involving the p38 MAPK and Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. A peptidyl-glucosamine derivative affects IKKα kinase activity in human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Frontiers | Physalin A Inhibits MAPK and NF-κB Signal Transduction Through Integrin αVβ3 and Exerts Chondroprotective Effect [frontiersin.org]

A Comprehensive Technical Guide to 2-Amino-2-deoxyglucose Hydrochloride

This technical guide provides an in-depth overview of 2-Amino-2-deoxyglucose hydrochloride, a widely studied amino sugar with significant applications in research and drug development. The document details its nomenclature, physicochemical properties, biological roles, and relevant experimental protocols, tailored for researchers, scientists, and professionals in the field of drug development.

Nomenclature: Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and commercial products. A comprehensive list of these synonyms and alternative identifiers is provided below for clear reference.

| Type | Name |

| Common Names | Glucosamine (B1671600) Hydrochloride, D-Glucosamine Hydrochloride, Glucosamine HCl |

| Systematic Name | (2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;hydrochloride[1] |

| Alternative Names | Chitosamine hydrochloride[2][3], D-(+)-Glucosamine hydrochloride[3][4][5], 2-Amino-2-deoxy-D-glucose hydrochloride[1][4] |

| Brand/Trade Names | Cosamin, Artrox (TN)[1] |

| Registry Numbers | CAS: 66-84-2, EC Number: 200-638-1[1] |

| Other Identifiers | NSC 758, NSC 234443, UNII-750W5330FY[1] |

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the following table. These properties are crucial for its handling, formulation, and application in experimental settings.

| Property | Value |

| Molecular Formula | C₆H₁₄ClNO₅[1][6] |

| Molecular Weight | 215.63 g/mol [1][6] |

| Appearance | White powder or crystalline solid[3] |

| Melting Point | 190-194 °C (decomposes)[7] |

| Solubility | Soluble in water[8] |

| Optical Rotation | +72.5° (c=2, H₂O, 5hrs)[7] |

Biological Significance and Signaling Pathway

This compound, as the salt of the amino sugar glucosamine, is a fundamental precursor in the hexosamine biosynthetic pathway (HBP). This pathway is crucial for the production of uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a vital substrate for the synthesis of glycosaminoglycans, proteoglycans, and glycolipids.[3] The HBP integrates cellular metabolism of carbohydrates, amino acids, fatty acids, and nucleotides.

Below is a diagram illustrating the central role of glucosamine in the Hexosamine Biosynthetic Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently conducted to investigate the biological effects of this compound.

Determination of Effects on Prostaglandin (B15479496) E2 (PGE2) and Nitric Oxide (NO) Production in Chondrocytes

This protocol is adapted from studies investigating the anti-inflammatory properties of glucosamine hydrochloride on cartilage cells.[1][2]

Objective: To quantify the effect of this compound on the production of inflammatory mediators PGE2 and NO in interleukin-1β (IL-1β) stimulated chondrocytes.

Methodology:

-

Cell Culture:

-

Isolate primary chondrocytes from articular cartilage.

-

Culture the cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics until confluent.

-

-

Cell Stimulation and Treatment:

-

Seed the chondrocytes into 24-well plates and allow them to adhere.

-

Starve the cells in a serum-free medium for 24 hours.

-

Stimulate the cells with IL-1β (e.g., 5 ng/mL) to induce an inflammatory response.

-

Concurrently, treat the stimulated cells with various concentrations of this compound (e.g., 1 µg/mL to 500 µg/mL). Include a vehicle control (no glucosamine) and a positive control for inhibition (e.g., dexamethasone).

-

-

Quantification of PGE2 and NO:

-

After a 24-hour incubation period, collect the culture supernatants.

-

PGE2 Measurement: Use a commercially available Prostaglandin E2 ELISA kit to quantify the concentration of PGE2 in the supernatants according to the manufacturer's instructions.

-

NO Measurement: Measure the concentration of nitrite (B80452) (a stable product of NO) in the supernatants using the Griess reagent system.

-

-

Data Analysis:

-

Normalize the PGE2 and NO concentrations to the total protein content of the cells in each well.

-

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

-

Cell Viability and Proliferation Assessment using MTT Assay

This protocol outlines the use of the MTT assay to evaluate the effect of this compound on the viability and proliferation of cells, such as the ALVA41 prostate cancer cell line.[9][10]

Objective: To determine the impact of this compound on cell viability and proliferation.

Methodology:

-

Cell Plating:

-

Seed cells (e.g., ALVA41) in a 96-well plate at a predetermined optimal density.

-

Incubate the plate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include untreated control wells.

-

-

Incubation:

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10-20 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.

-

-

Solubilization of Formazan:

-

Carefully remove the medium from the wells.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.

-

Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value if applicable.

-

Conclusion

This technical guide has provided a detailed overview of this compound, encompassing its nomenclature, physicochemical characteristics, and its integral role in the hexosamine biosynthetic pathway. The inclusion of detailed experimental protocols offers a practical resource for researchers investigating its biological activities. The information presented herein is intended to support and facilitate further research and development efforts involving this important amino sugar.

References

- 1. clinexprheumatol.org [clinexprheumatol.org]

- 2. Effects of glucosamine hydrochloride on the production of prostaglandin E2, nitric oxide and metalloproteases by chondrocytes and synoviocytes in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glucosamine inhibits inducible nitric oxide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. texaschildrens.org [texaschildrens.org]

- 5. researchgate.net [researchgate.net]

- 6. graphyonline.com [graphyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. eurofinsus.com [eurofinsus.com]

- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 10. MTT assay protocol | Abcam [abcam.com]

Methodological & Application

Application Note and Protocol: Preparation of Aqueous Solutions of 2-Amino-2-deoxyglucose Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-2-deoxyglucose hydrochloride, also known as D-glucosamine hydrochloride, is a naturally occurring amino monosaccharide and a fundamental building block for the biosynthesis of various macromolecules, including glycoproteins and glycosaminoglycans. It is widely utilized in biomedical research, particularly in studies related to osteoarthritis, and as a precursor in chemical syntheses.[1][2][3] This document provides a detailed protocol for the dissolution of this compound in water to prepare solutions for research applications.

Physicochemical Properties

-

Molecular Formula: C₆H₁₄ClNO₅[1]

-

Molecular Weight: 215.63 g/mol [1]

-

Storage: Store the solid compound at 4°C in a sealed container, away from moisture.[1]

Quantitative Data: Solubility

The solubility of this compound in aqueous solutions is summarized in the table below. The dissolution process in pure water is endothermic, meaning solubility increases with temperature.[4]

| Solvent | Temperature | Concentration | Observations |

| Water | Room Temperature | ≥ 100 mg/mL (463.76 mM) | Ultrasonic assistance may be needed for a clear solution.[1] |

| PBS (pH 7.2) | Room Temperature | ~ 10 mg/mL | - |

Note: The designation "≥" indicates that the material is soluble at or above the specified concentration, but the saturation point has not been determined.[1]

Experimental Protocol: Preparation of a Sterile Aqueous Stock Solution

This protocol outlines the steps for preparing a sterile, aqueous stock solution of this compound.

Materials:

-

This compound powder

-

Sterile, high-purity water (e.g., Milli-Q® or equivalent)

-

Sterile conical tubes or flasks

-

Sterile magnetic stir bar and stir plate (optional)

-

Ultrasonic water bath

-

Sterile 0.22 µm syringe filter

-

Sterile syringes

-

Sterile, sealable storage tubes (e.g., cryovials)

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

-

Pre-dissolution Preparations:

-

Bring the this compound powder to room temperature before opening the container to prevent moisture condensation.

-

In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of the compound. For example, to prepare 10 mL of a 100 mg/mL stock solution, weigh 1.0 g of the powder.

-

-

Dissolution:

-

Transfer the weighed powder into a sterile conical tube or flask.

-

Add the desired volume of sterile water.

-

For concentrations up to 100 mg/mL, vigorous vortexing or stirring with a sterile magnetic stir bar may be sufficient.[5]

-

If the solution is not clear, place the container in an ultrasonic water bath until the solid is completely dissolved.[1]

-

-

Sterilization:

-

Once a clear solution is obtained, it must be sterile-filtered for use in cell culture or other sensitive applications.

-

Draw the solution into a sterile syringe.

-

Attach a sterile 0.22 µm syringe filter to the syringe.

-

Filter the solution into a sterile container.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles which can degrade the product, aliquot the sterile stock solution into smaller, single-use volumes in sterile storage tubes.[1]

-

Storage of Stock Solutions:

-

It is generally recommended to prepare fresh solutions for immediate use, especially for in vivo experiments.[1] Aqueous solutions are not recommended to be stored for more than one day unless frozen.[2]

-

Safety Precautions:

-

Handle this compound in a well-ventilated area.

-

Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust.[6]

-

In case of eye contact, rinse cautiously with water for several minutes.[6]

-

Wash hands thoroughly after handling.[2]

Diagrams

Caption: Workflow for preparing a sterile aqueous solution of this compound.

References

Application Notes and Protocols for 2-Deoxy-D-glucose in Cell Culture Media

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the use of 2-Deoxy-D-glucose (B1664073) (2-DG) in cell culture experiments. While the request specified 2-Amino-2-deoxyglucose hydrochloride (a synonym for D-Glucosamine hydrochloride), the vast body of research concerning the inhibition of glycolysis, induction of endoplasmic reticulum (ER) stress, and autophagy in cell culture, particularly in cancer research, pertains to 2-Deoxy-D-glucose (2-DG) . This document will focus on 2-DG, a glucose analog where the 2-hydroxyl group is replaced by hydrogen.[1]

2-DG is a powerful tool for investigating cellular metabolism and stress responses. It is readily taken up by cells through glucose transporters.[1][2] Once inside, it is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P).[3][4] Unlike glucose-6-phosphate, 2-DG-6P cannot be further metabolized in the glycolytic pathway, leading to its intracellular accumulation and the competitive inhibition of glycolysis.[1][5][6][7] This disruption of glucose metabolism makes 2-DG a valuable agent for studying the effects of energy depletion and has significant implications in cancer therapy, where it can slow cell growth and induce apoptosis.[8]

Mechanisms of Action

2-DG exerts its effects on cells through several key mechanisms, primarily by targeting glucose metabolism, interfering with protein glycosylation, and inducing cellular stress responses.

Inhibition of Glycolysis

The primary mechanism of 2-DG is the competitive inhibition of glycolysis. Cancer cells, in particular, often exhibit increased glucose uptake and reliance on aerobic glycolysis, a phenomenon known as the Warburg effect.[8][9] By blocking this pathway, 2-DG depletes the cell's energy in the form of ATP and essential metabolites required for proliferation.[6][8]

-

Uptake: 2-DG enters the cell via glucose transporters (GLUTs), competing with glucose.[2]

-

Phosphorylation: Hexokinase phosphorylates 2-DG to form 2-DG-6-phosphate (2-DG-6P).[4][10]

-

Accumulation and Inhibition: 2-DG-6P cannot be isomerized by phosphoglucose (B3042753) isomerase and thus cannot proceed down the glycolytic pathway.[6] Its accumulation leads to feedback inhibition of hexokinase, halting glucose metabolism.[4][6]

Induction of Endoplasmic Reticulum (ER) Stress

Beyond metabolic disruption, 2-DG interferes with N-linked glycosylation, a critical process for protein folding that occurs in the endoplasmic reticulum.[11] This interference leads to the accumulation of unfolded or misfolded proteins, triggering a state known as ER stress and activating the Unfolded Protein Response (UPR).[11][12] The UPR is a signaling network that aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.

Induction of Autophagy

Autophagy is a cellular self-digestion process activated by stresses like nutrient deprivation.[13] 2-DG is a known inducer of autophagy.[8] This induction is primarily mediated through the ER stress/UPR pathway rather than solely by ATP depletion.[11] However, in some contexts, 2-DG-induced energy stress can activate AMP-activated protein kinase (AMPK), a key energy sensor that also triggers autophagy.[13] Autophagy can initially serve a protective role by removing damaged organelles and providing metabolites, but excessive or sustained autophagy can also contribute to cell death.[11]

Applications and Quantitative Data

2-DG is a versatile tool in cell culture for various applications, particularly in cancer biology. The effective concentration can vary significantly between cell lines.

Effects of 2-DG on Cancer Cell Lines

The following table summarizes the observed effects of 2-DG across different human cancer cell lines. Doses typically range from 1 to 10 mM.[3]

| Cell Line (Cancer Type) | 2-DG Concentration | Incubation Time | Observed Effects | Reference |

| HeLa, SiHa (Cervical) | Non-cytotoxic conc. | - | Inhibited cell growth, migration, invasion; G0/G1 arrest. | [14] |

| SkBr3, MDA/MB468 (Breast) | 0-10 mM | 4 hours | Decreased cell viability and clonogenic survival. | [4] |

| Various (Ovarian, Squamous, etc.) | 5 mM | Continuous | Slowed or arrested proliferation; moderate to massive apoptosis. | [3] |

| 1420 (Pancreatic) | 4 mM | 16 hours | Induced ER stress (Grp78, CHOP), autophagy (LC3B II), and lowered ATP. | [11] |

| MDA-MB-435 (Melanoma) | 4 mM | 16 hours | Induced ER stress, autophagy, and lowered ATP. | [11] |

| SKBR3 (Breast) | 8 mM | 24 hours | Induced ER stress, autophagy, and lowered ATP. | [11] |

| T98G, LN-229 (Glioma) | 2.5-20 mM | 24 hours | Activated autophagy (LC3-II formation). | [15] |

| SK-N-SH, SH-SY5Y (Neuroblastoma) | 5.5 mM, 11 mM | 24-72 hours | Induced clonogenic cell killing via oxidative stress. | [16] |

Experimental Protocols

Proper experimental design is crucial when using 2-DG. Below are standard protocols for assessing its effects on cell viability, apoptosis, and related signaling pathways.

General Experimental Workflow

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the effect of 2-DG on cell proliferation and cytotoxicity.

Materials:

-

Cells of interest

-

Complete culture medium

-

96-well cell culture plates

-

2-Deoxy-D-glucose (2-DG)

-

Phosphate-Buffered Saline (PBS)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

-

DMSO (Dimethyl sulfoxide)

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Treatment: Prepare serial dilutions of 2-DG in complete culture medium (e.g., 0, 1, 2.5, 5, 10, 20 mM). Remove the old medium from the wells and add 100 µL of the 2-DG-containing medium or vehicle control medium.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.

-

Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-